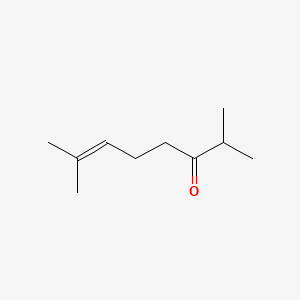![molecular formula C29H43N3O4S2 B14742740 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 4941-16-6](/img/structure/B14742740.png)
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazacyclododecane family, which is characterized by a twelve-membered ring containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- involves multiple steps, starting with the formation of the triazacyclododecane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3-methylbutyl and 4-methylphenylsulfonyl groups is typically done through substitution reactions, where these groups are attached to the nitrogen atoms in the ring. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Its metal-binding properties are explored for potential therapeutic applications, such as in chelation therapy for heavy metal poisoning.
Industry: The compound is used in the development of catalysts for various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring act as coordination sites, binding to metal ions and stabilizing them. This interaction can influence the reactivity of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ions and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other triazacyclododecane derivatives, 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- stands out due to its unique substituents. Similar compounds include:
1,5,9-Triazacyclododecane: The parent compound without additional substituents.
1,5,9-Trimethyl-1,5,9-triazacyclododecane: A derivative with methyl groups attached to the nitrogen atoms.
1,5,9-Triazacyclododecane-1,5,9-triacetic acid:
Propriétés
Numéro CAS |
4941-16-6 |
|---|---|
Formule moléculaire |
C29H43N3O4S2 |
Poids moléculaire |
561.8 g/mol |
Nom IUPAC |
9-(3-methylbutyl)-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane |
InChI |
InChI=1S/C29H43N3O4S2/c1-24(2)16-21-30-17-6-19-31(37(33,34)28-12-8-25(3)9-13-28)22-27(5)23-32(20-7-18-30)38(35,36)29-14-10-26(4)11-15-29/h8-15,24H,5-7,16-23H2,1-4H3 |
Clé InChI |
VNDCEDQHPARBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


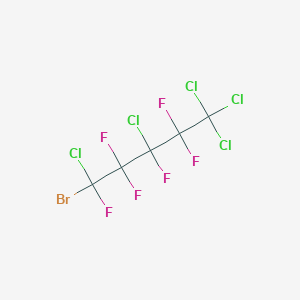
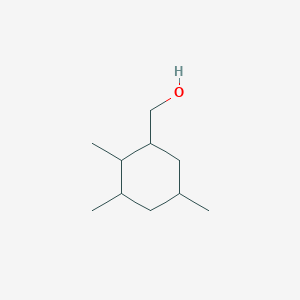
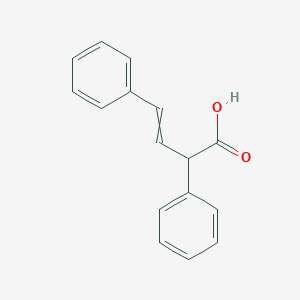
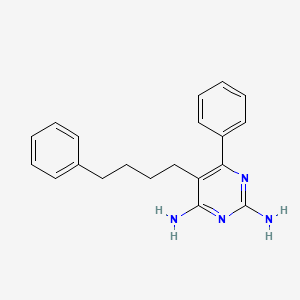
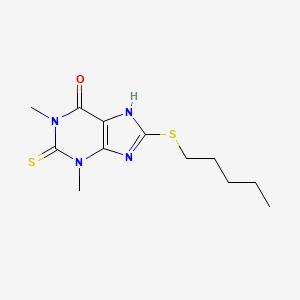
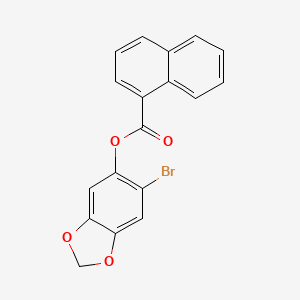



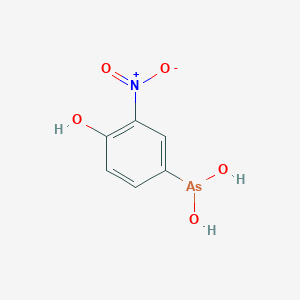

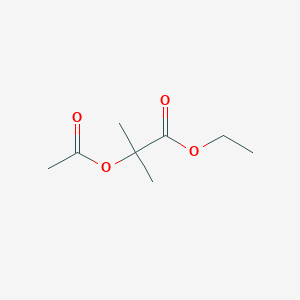
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
